molecular formula C13H16Cl2N2O2S B043407 N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride CAS No. 210049-20-0

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

Cat. No. B043407
M. Wt: 335.2 g/mol
InChI Key: FUWAUAFPQCITAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Naphthalenesulfonamide derivatives are synthesized through various chemical reactions, often involving the substitution of functional groups on naphthalene sulfonamide backbones. The synthesis involves raw materials such as naphthaleneamide-5-sulfonic acid, leading to the production of a range of compounds, including those with specific biological activities (Zhao Gui-sen, 2005).

Molecular Structure Analysis

The molecular structure of naphthalenesulfonamide derivatives can significantly influence their biological activities. For instance, the structure of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) has been detailed, showing an extended conformation critical for its interaction with biological targets such as calmodulin (A. Hempel et al., 2005).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives exhibit various chemical reactions, including interactions with proteins like protein kinase C and calmodulin. These interactions are pivotal in modulating cellular functions, such as cell proliferation and muscle contraction. The chemical properties of these compounds, such as their ability to penetrate cell membranes and bind to specific proteins, underlie their biological activities (H. Hidaka et al., 1981; M. Ito et al., 1986).

Physical Properties Analysis

The physical properties of naphthalenesulfonamide derivatives, including solubility and stability, play a crucial role in their biological efficacy. Such properties are essential for the compound's ability to interact with cellular components and influence biochemical pathways. The specific physical properties of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride would need to be determined experimentally.

Chemical Properties Analysis

The chemical properties of naphthalenesulfonamide derivatives, such as reactivity with biological macromolecules, are central to their potential therapeutic applications. These compounds can act as inhibitors or activators of enzymes, impacting various physiological processes. For example, their ability to inhibit calmodulin-dependent processes can affect cell proliferation and other critical cellular functions (R. Schatzman et al., 1983; H. Hidaka et al., 1984).

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field : Polymer Science .
  • Summary of the Application : APMH is used in the synthesis of cationic microgels based on poly(N-isopropylmethacrylamide). These microgels are functionalized with primary amines .
  • Methods of Application or Experimental Procedures : Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and APMH was carried out to prepare the microgels. The effect of NaCl concentration and initiator type on the microgel size and yield was investigated .
  • Results or Outcomes : Stable amine-laden microgels in the range from 160 to 950 nm in diameter with narrow size distributions were produced using reaction media with controlled salinity. Microgel swelling and electrophoretic mobility values as a function of pH, ionic strength, and temperature were also studied .

Application in Drug Delivery and Diagnostics

  • Specific Scientific Field : Biomedical Engineering .
  • Summary of the Application : APMH can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
  • Methods of Application or Experimental Procedures : The primary amine group in APMH provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . These properties make it suitable for the preparation of copolymers and cross-linked miscellas .
  • Results or Outcomes : The use of APMH in these applications can enhance the efficiency of gene and drug delivery, and improve the sensitivity and specificity of diagnostic tests .

Application in the Preparation of Polyampholytes

  • Specific Scientific Field : Polymer Chemistry .
  • Summary of the Application : APMH is used in the preparation of polyampholytes, which are polymers that contain both acidic and basic groups .
  • Methods of Application or Experimental Procedures : A series of polyampholytes was prepared by free radical batch-copolymerization of APMH and acrylic acid (AA). The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR .
  • Results or Outcomes : The phase separation in aqueous solutions of copolymers containing between 4 and 90 mol% APMH were studied by potentiometric turbidity titration. The obtained isoelectric point (pH (I)) values agree well with theoretical values for weak polyampholytes .

Application in Microgel Synthesis

  • Specific Scientific Field : Polymer Chemistry .
  • Summary of the Application : APMH is used in the synthesis of cationic microgels based on poly(N-isopropylmethacrylamide). These microgels are functionalized with primary amines .
  • Methods of Application or Experimental Procedures : Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and APMH was carried out to prepare the microgels. The effect of NaCl concentration and initiator type on the microgel size and yield was investigated .
  • Results or Outcomes : Stable amine-laden microgels in the range from 160 to 950 nm in diameter with narrow size distributions were produced using reaction media with controlled salinity. Microgel swelling and electrophoretic mobility values as a function of pH, ionic strength, and temperature were also studied .

Future Directions

APMA shows potential for use in various applications, including gene delivery, drug delivery, and diagnostics . Its primary amine group is particularly useful for bioconjugation .

properties

IUPAC Name

N-(3-aminopropyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWAUAFPQCITAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCN)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657024
Record name N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

CAS RN

210049-20-0
Record name N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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